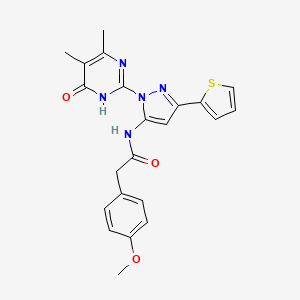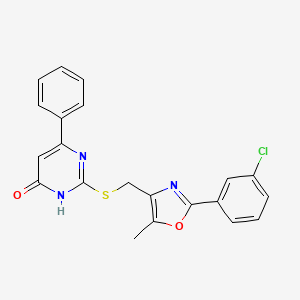
N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide and its derivatives have been explored in the development of selective ligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). These compounds, due to their selective binding capabilities, have potential applications in in vivo imaging for detecting neuroinflammatory processes, which are early markers in various diseases. The ability to radiolabel these compounds, such as DPA-714 with fluorine-18, enables their use in PET imaging to provide valuable insights into the biological and pathological processes in living organisms (Dollé et al., 2008).
Anticancer Applications
The pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a core structure with N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide, have been investigated for their anticancer activities. These compounds have shown significant inhibitory activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents. For instance, compounds displaying potent inhibitory activity with specific IC50 values against human breast adenocarcinoma cell lines indicate the therapeutic potential of these derivatives in cancer treatment (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Applications
Derivatives of N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are key players in the inflammation process. Some derivatives demonstrated high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects, making them promising candidates for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Certain derivatives of N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide have been explored for their antimicrobial potential. These compounds were tested against a range of microbial strains, exhibiting antimicrobial activities that could lead to the development of new antimicrobial agents. The structure-activity relationship (SAR) studies of these derivatives can provide insights into designing more effective antimicrobial drugs (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13-14(2)23-22(25-21(13)29)27-19(12-17(26-27)18-5-4-10-31-18)24-20(28)11-15-6-8-16(30-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,24,28)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWLSUQTFWPHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)CC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135881092 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)

![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)
![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)
![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)
![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)
